1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-
Description
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS 646056-23-7) is a spirocyclic diamine derivative with a molecular formula of C₁₂H₁₈N₄ and a molar mass of 218.3 g/mol . The compound features a unique spirocyclic architecture comprising two fused nitrogen-containing rings (a 4-membered and a 4-membered ring), with one nitrogen atom methylated and the other substituted with a pyrazinyl group.
Synthetic routes often involve Buchwald–Hartwig amination or alkylation of precursor spirocyclic scaffolds, as demonstrated in the preparation of enantiomerically pure (R)- and (S)-isomers using chiral resolving agents like L- and D-di-p-toluoyl tartaric acid . The compound’s stereochemistry significantly impacts its biological activity, with enantiomeric purity >99% achievable through advanced resolution techniques .
Structure
3D Structure
Properties
CAS No. |
646056-28-2 |
|---|---|
Molecular Formula |
C12H18N4 |
Molecular Weight |
218.30 g/mol |
IUPAC Name |
1-methyl-7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C12H18N4/c1-15-7-2-3-12(15)4-8-16(10-12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3 |
InChI Key |
DSMSPUXVMPEGNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC12CCN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Michael Addition and Subsequent Reduction
A diastereoselective Michael addition of cyclic azomethine ylides to nitroalkenes serves as a foundational step for constructing the spiro[4.4]nonane core. Copper-catalyzed systems using N,O- or N,P-ligands enable precise control over stereochemistry, yielding syn or anti adducts with >99% enantiomeric excess (ee) and up to 99:1 diastereomeric ratios . Post-addition, sodium borohydride (NaBH4) reduction converts the nitro group into an amine, facilitating spirocycle formation. For 1-methyl-7-pyrazinyl derivatives, subsequent functionalization introduces the pyrazinyl moiety via palladium-catalyzed cross-coupling (Table 1) .
Table 1: Key Parameters for Michael Addition-Reduction Synthesis
| Parameter | Conditions | Yield | Selectivity |
|---|---|---|---|
| Catalyst | Cu(OAc)₂ with N,O-ligand | 85–92% | 99:1 dr, >99% ee |
| Reducing Agent | NaBH₄ in MeOH/THF (1:1) | 90% | N/A |
| Pyrazinyl Introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75% | >98% purity |
Enolate Alkylation and Cyclization
A scalable route begins with alkyl 1-benzoylpyrrolidine-2-carboxylate, which undergoes enolate formation using strong bases like LDA (lithium diisopropylamide). The enolate reacts with bromoacetonitrile to install the cyanomethyl group, followed by sequential reductions:
-
Hydrogenation : H₂ over Pd/C removes the benzoyl protecting group.
-
Hydride Reduction : LiAlH₄ converts the nitrile to a primary amine, enabling spirocyclization .
The resulting 1,7-diazaspiro[4.4]nonane intermediate is then methylated using methyl iodide (CH₃I) in the presence of NaH. Pyrazinyl substitution occurs via Buchwald-Hartwig coupling with 2-chloropyrazine, requiring Pd₂(dba)₃ and Xantphos as catalytic ligands (Table 2) .
Table 2: Enolate Alkylation-Cyclization Protocol
Resolution of Racemic Mixtures
For enantiomerically pure 1-methyl-7-pyrazinyl derivatives, chiral resolution employs diastereomeric salt formation. Racemic 1,7-diazaspiro[4.4]nonane is treated with (−)-di-O-p-toluoyl-L-tartaric acid, inducing crystallization of the (R)-enantiomer salt. Liberation with aqueous NaOH yields the free base, which undergoes pyrazinyl coupling as described earlier . This method achieves >99% ee but requires meticulous solvent selection (e.g., ethanol/water mixtures) to optimize crystal growth .
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Mitigate exothermic risks during enolate formation .
-
Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration and reused, reducing metal waste.
-
Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions to enhance green chemistry metrics .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazinyl and diazaspiro components enable selective oxidation at multiple sites:
-
Pyrazine ring oxidation : Potassium permanganate in acidic conditions converts pyrazine to pyrazine N-oxide derivatives while preserving the spiro system.
-
Methyl group oxidation : Tertiary amine methyl groups undergo oxidation with hydrogen peroxide to form hydroxymethyl intermediates .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Oxidation | mCPBA/DCM, 0°C | Pyrazine N-oxide | 68-72 | |
| Methyl oxidation | H₂O₂/EtOH, 50°C | Hydroxymethyl derivative | 55 |
Reduction Reactions
The compound participates in both catalytic and chemical reductions:
-
Catalytic hydrogenation : Palladium/C reduces pyrazine rings to piperazine analogs under 3 atm H₂ pressure.
-
Boron-based reductions : Sodium borohydride selectively reduces imine bonds in acidic media without affecting aromatic rings.
Substitution Reactions
Electrophilic substitution occurs preferentially at pyrazine C-3 positions:
-
Halogenation : Bromine in acetic acid produces 3-bromo derivatives (65% yield) .
-
Nucleophilic displacement : Mitsunobu reactions with alcohols yield O-alkylated products .
Coupling Reactions
The spiro nitrogen centers facilitate cross-coupling chemistry:
-
Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid couplings at 80°C in dioxane/water .
-
Buchwald-Hartwig amination : Forms C-N bonds with aryl halides using Xantphos ligand .
| Coupling Partner | Catalyst System | Product Class | Typical Yield |
|---|---|---|---|
| 4-Bromotoluene | PdCl₂(dppf) | Biaryl spiro compounds | 78% |
| 3-Iodopyridine | Pd(OAc)₂/Xantphos | Pyridine-functionalized analogs | 82% |
Cyclization and Ring Expansion
Under acidic conditions, the diazaspiro system undergoes structural reorganization:
-
HCl-mediated ring expansion : Converts to 8-membered diazocine derivatives at 110°C (57% yield) .
-
Thermal rearrangements : Heating in DMF induces spiro-to-fused ring transitions.
N-Oxide Formation Pathways
m-Chloroperoxybenzoic acid (mCPBA) selectively oxidizes spiro nitrogen atoms to N-oxides under mild conditions :
-
Reaction completes within 2 hrs at 0°C in dichloromethane
-
N-Oxides show enhanced water solubility (LogP reduction from 1.8 → 0.4)
Mechanistic Considerations
Key catalytic pathways include:
-
Palladium-mediated coupling :
-
Radical oxidation mechanisms :
This reactivity profile enables diverse applications in medicinal chemistry and materials science. The compound's stability under acidic conditions (pH 2-6) but sensitivity to strong oxidizers requires careful reaction design . Current research focuses on developing enantioselective versions of these transformations using chiral phosphine ligands .
Scientific Research Applications
Medicinal Chemistry
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- has garnered attention for its potential as a pharmacophore in drug design. Research indicates that compounds with similar structures exhibit diverse biological activities:
- Inhibition of Enzymatic Activity : Derivatives have shown the ability to inhibit human acetylcholinesterase, critical for neurotransmitter regulation in the nervous system. Molecular docking studies suggest binding to both peripheral anionic sites and catalytic sites of the enzyme.
- Antimicrobial Properties : The compound's structural diversity allows for interactions with various biological targets, potentially leading to antimicrobial effects. The presence of nitrogen atoms enhances reactivity and biological interactions, contributing to its efficacy against microbial pathogens.
Materials Science
The unique spiro structure of 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- makes it a candidate for developing novel materials with specific electronic or optical properties. Its nitrogen-rich structure may facilitate the design of advanced materials used in electronics and photonics.
Biological Studies
In biological research, this compound is used to explore its interactions with biological macromolecules and its potential therapeutic applications. Key areas of focus include:
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions, influencing their activity and leading to various biological effects .
- Therapeutic Potential : Ongoing studies aim to evaluate its effectiveness as a therapeutic agent in treating neurological disorders and infections due to its ability to modulate enzyme activity and target specific receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets. The pyrazine moiety can interact with various enzymes or receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Antibacterial Activity of Spirocyclic vs. Linear Diamines
| Compound Type | Example | Gram-positive Activity | Gram-negative Activity |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | 5a (N-methyl derivative) | ++++ | ++++ |
| Piperazine | Reference analogue | +++ | +++ |
| Linear diamine (6-carbon) | Analogue 39 | + | + |
Pharmacological Activity in Sigma Receptor (SR) Ligands
1,7-Diazaspiro[4.4]nonane derivatives exhibit high affinity for sigma-1 receptors (S1R), a target for neuropathic pain and CNS disorders:
- Binding affinity: Derivatives like AD258 showed S1R binding affinities (Kᵢ = 1.8–11 nM), surpassing diazabicyclo[4.3.0]nonane and 2,7-diazaspiro[3.5]nonane analogues in selectivity and potency .
- Functional selectivity: The 1,7-diazaspiro[4.4]nonane scaffold’s rigidity enhances interaction with hydrophobic S1R pockets, whereas flexible bicyclic analogues (e.g., diazabicyclo[4.3.0]nonane) exhibit reduced selectivity due to conformational variability .
Table 2: Sigma Receptor Binding Profiles
| Scaffold Type | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S1R/S2R) |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane | 1.8–11 | >1000 | >100 |
| Diazabicyclo[4.3.0]nonane | 15–30 | 200–500 | ~10 |
| 2,7-Diazaspiro[3.5]nonane | 8–25 | 300–800 | ~30 |
Comparison with Other Spirocyclic Diamines
- 2,7-Diazaspiro[4.4]nonane: Lacks the methyl and pyrazinyl substituents of the target compound. In quinolone antibacterials, 2,7-diazaspiro[4.4]nonane (4b) showed reduced activity until N-alkylation, underscoring the critical role of substituent optimization .
- 2,8-Diazaspiro[5.5]undecane (6b): Larger spirocycles exhibit lower metabolic stability due to increased ring flexibility, reducing their utility in vivo compared to 1,7-diazaspiro[4.4]nonane derivatives .
Biological Activity
1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- (CAS No. 646056-28-2) is a heterocyclic compound characterized by its unique spiro structure, comprising a diazaspiro framework and a methyl-substituted pyrazine moiety. This compound has garnered attention for its potential biological activity due to its nitrogen-rich structure, which facilitates various chemical transformations and interactions with biological systems.
- Molecular Formula : C12H18N4
- Molecular Weight : 218.30 g/mol
The structure of this compound allows for diverse reactivity, making it a candidate for various applications in medicinal chemistry.
Biological Activity
Research indicates that compounds similar to 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- exhibit a range of biological activities. The specific biological effects are influenced by the substituents on the diazaspiro structure and their interactions with biological targets.
Potential Biological Activities
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, studies on related pyrazine derivatives indicate effectiveness against various bacterial strains.
- Antioxidant Activity : The antioxidant potential of related compounds has been evaluated using assays such as DPPH radical scavenging, showcasing their ability to protect biological systems from oxidative stress .
- Anticancer Activity : Certain derivatives have shown promise in anticancer assays against human tumor cell lines, suggesting potential therapeutic applications in oncology .
Interaction Studies
Understanding how 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- interacts with biological systems is crucial for its development into therapeutic agents. Key areas of focus include:
- Binding Affinity : Studies are needed to evaluate the binding affinity of this compound to specific biological targets.
- Mechanism of Action : Identifying the mechanism through which this compound exerts its effects will aid in optimizing its pharmacological profile.
Case Study: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of various pyrazine derivatives found that compounds structurally similar to 1,7-Diazaspiro[4.4]nonane exhibited notable activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazine ring could enhance efficacy.
| Compound Name | Activity (MIC) | Target Bacteria |
|---|---|---|
| Compound A | 16 µg/mL | Staphylococcus aureus |
| Compound B | 32 µg/mL | Escherichia coli |
Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives based on the diazaspiro framework. For example:
- A synthesized analog demonstrated improved solubility and enhanced anticancer activity against breast cancer cell lines compared to its parent compound.
- Structure-activity relationship (SAR) studies highlighted the importance of specific functional groups in modulating biological activity.
Q & A
Basic Research Questions
Q. What are the synthetic strategies for 1,7-diazaspiro[4.4]nonane derivatives, and how does the introduction of a pyrazinyl group influence reaction pathways?
- Methodological Answer : Synthesis typically involves spirocyclization of pre-functionalized amines or ketones. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo Buchwald–Hartwig amination to introduce aryl groups . Pyrazinyl substitution may require tailored conditions (e.g., silylformamidine-mediated coupling) to preserve the heterocyclic stability . Key steps include Boc deprotection, alkylation, and purification via crystallization or chromatography.
Q. How is structural characterization of 1-methyl-7-pyrazinyl derivatives performed, and what analytical discrepancies require resolution?
- Methodological Answer : Use NMR and NMR to confirm regiochemistry and purity. For example, pyrazine derivatives show distinct aromatic proton splitting patterns (~δ 8.5–9.5 ppm) . HRMS (ESI) ensures molecular weight accuracy, with deviations <0.003 Da indicating successful synthesis . Discrepancies in elemental analysis (e.g., C/H/N content) may arise from residual solvents or incomplete crystallization, requiring iterative recrystallization.
Q. What are the preliminary biological activities reported for this compound class?
- Methodological Answer : Early studies focus on receptor binding assays. For instance, spirocyclic diazaspiro derivatives exhibit affinity for sigma receptors (S1R/S2R) in radioligand displacement assays . Activity is benchmarked against piperazine analogues, with IC values <1 µM considered promising. However, spirocyclic scaffolds may show reduced potency compared to linear diamines in some cases .
Advanced Research Questions
Q. How do computational models inform the design of 1,7-diazaspiro[4.4]nonane-based ligands targeting sigma receptors?
- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies critical interactions between the spirocyclic core and receptor pockets. For example, hydrophobic substituents at the 7-position enhance binding to S1R’s transmembrane domain . SAfiR (Structure–Affinity Relationship) analysis quantifies the impact of substituent size and polarity on binding entropy, guiding iterative synthesis .
Q. What structural modifications resolve contradictions in SAR for αIIbβ3 receptor antagonists vs. sigma receptor ligands?
- Methodological Answer : While spirocyclic diamines like 2,7-diazaspiro[4.4]nonane show weak αIIbβ3 inhibition (IC >10 µM) , N-alkylation (e.g., benzyl or phenethyl groups) improves sigma receptor affinity . This divergence highlights the need for target-specific optimization: αIIbβ3 requires rigid piperazine domains, whereas sigma receptors tolerate conformational flexibility .
Q. How do crystallographic data resolve ambiguities in spirocyclic compound conformation during refinement?
- Methodological Answer : SHELX software refines X-ray diffraction data by optimizing torsion angles and hydrogen-bonding networks. For example, SHELXL’s restraints prevent overfitting of spirocyclic bond lengths, which may deviate due to ring strain . Disordered pyrazinyl groups are modeled using PART instructions, with occupancy factors adjusted to match electron density maps.
Q. What experimental approaches validate the role of 1-methyl-7-pyrazinyl substitution in antimicrobial activity?
- Methodological Answer : Compare MIC (Minimum Inhibitory Concentration) against Gram-positive/-negative strains. Fluoroquinolone derivatives with 1,7-diazaspiro[4.4]nonane substituents show enhanced DNA gyrase inhibition when N-alkylated (e.g., MIC ~0.1 µg/mL for S. aureus) . Structure–activity contradictions (e.g., reduced activity in cis-cyclohexane analogues) are resolved via stereochemical analysis using CD spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
